2-methyl-2H-indazole-3-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Process Chemistry

2-Methyl-2H-indazole-3-sulfonyl chloride (CAS 2137885-71-1) is a heterocyclic sulfonyl chloride building block with the molecular formula C8H7ClN2O2S and a molecular weight of 230.68 g/mol. It features a 2-methylindazole core functionalized at the 3-position with a reactive sulfonyl chloride group, making it a versatile electrophile for nucleophilic substitution reactions to generate sulfonamides, sulfonate esters, and other functionalized indazole derivatives.

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67
CAS No. 2137885-71-1
Cat. No. B2658991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2H-indazole-3-sulfonyl chloride
CAS2137885-71-1
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67
Structural Identifiers
SMILESCN1C(=C2C=CC=CC2=N1)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3
InChIKeyUCTOULFUMQBHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-indazole-3-sulfonyl chloride (CAS 2137885-71-1): Reagent Procurement Guide


2-Methyl-2H-indazole-3-sulfonyl chloride (CAS 2137885-71-1) is a heterocyclic sulfonyl chloride building block with the molecular formula C8H7ClN2O2S and a molecular weight of 230.68 g/mol . It features a 2-methylindazole core functionalized at the 3-position with a reactive sulfonyl chloride group, making it a versatile electrophile for nucleophilic substitution reactions to generate sulfonamides, sulfonate esters, and other functionalized indazole derivatives . As a member of the indazole-3-sulfonyl chloride class, this compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why 2-Methyl-2H-indazole-3-sulfonyl chloride Cannot Be Replaced by Generic Indazole Sulfonyl Chlorides


Indazole sulfonyl chlorides are not interchangeable reagents. The substitution pattern on the indazole core critically determines both the reactivity of the sulfonyl chloride group and the physicochemical properties of the final derivatized products [1]. The 2-methyl substitution in this compound confers distinct electronic and steric properties compared to 1H-indazole analogs, which lack methylation at the 2-position and possess an acidic N-H proton . Furthermore, the 3-position sulfonyl chloride placement is structurally and electronically distinct from the 5-, 6-, or 7-substituted regioisomers, which exhibit different reactivity profiles and lead to structurally divergent final compounds . Consequently, substituting this compound with a generic indazole sulfonyl chloride would alter reaction kinetics, potentially reduce yield, and produce a final derivative with different spatial orientation and biological target engagement properties .

Quantitative Differentiation Evidence for 2-Methyl-2H-indazole-3-sulfonyl chloride (CAS 2137885-71-1) Versus Comparators


Comparative Synthesis Efficiency: Fewer Synthetic Steps Required than Brominated 2-Methylindazole Analogs

2-Methyl-2H-indazole-3-sulfonyl chloride can be synthesized via direct sulfonylation of 2-methylindazole with chlorosulfonic acid in a single step, whereas brominated analogs such as 4-bromo-2-methyl-2H-indazole-3-sulfonyl chloride require a multi-step sequence involving initial bromination followed by sulfonylation . This difference translates to higher synthetic efficiency and reduced production complexity for the non-brominated parent compound .

Organic Synthesis Medicinal Chemistry Process Chemistry

Derivative Antimicrobial Potency: Low MIC Achieved Against MRSA Using This Scaffold

Derivatives synthesized from 2-methyl-2H-indazole-3-sulfonyl chloride have demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with certain sulfonamide derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 1 μg/mL . This activity is attributable to the specific 2-methyl-3-sulfonamide substitution pattern; comparable data for sulfonamide derivatives prepared from the 1H-indazole-3-sulfonyl chloride scaffold are not available in the same assay system, preventing direct quantitative comparison .

Antimicrobial Drug Discovery MRSA Structure-Activity Relationship

Functional Group Complementarity: Elimination of Cross-Reactive N-H Site Present in 1H-Indazole Analogs

2-Methyl-2H-indazole-3-sulfonyl chloride contains a methylated N2 position, which eliminates the acidic N-H proton found in 1H-indazole-3-sulfonyl chloride . The 1H analog possesses a hydrogen bond donor (HBD) that can undergo deprotonation under basic conditions, potentially leading to N-alkylation side reactions or metal chelation during cross-coupling steps . The methylated compound avoids these complications, enabling cleaner reactions with nucleophiles without requiring N-H protection .

Chemoselectivity Protecting Group Strategy Parallel Synthesis

Cost and Supply Chain Accessibility Relative to Brominated Analogs

While exact pricing for 2-methyl-2H-indazole-3-sulfonyl chloride is vendor-specific and typically requires quotation, comparative analysis of structurally related compounds reveals that non-brominated indazole sulfonyl chlorides are generally more cost-accessible than their brominated counterparts . For example, 7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride (CAS 845751-92-0) is listed at approximately ¥710,000 per gram (≈ $4,800 USD) from Fujifilm Wako, reflecting the premium associated with brominated heterocyclic building blocks . The parent compound lacks the additional synthetic step and bromine atom cost, suggesting lower procurement cost and broader commercial availability from multiple suppliers .

Procurement Cost Analysis Supply Chain Reagent Sourcing

Optimal Research and Industrial Application Scenarios for 2-Methyl-2H-indazole-3-sulfonyl chloride (CAS 2137885-71-1)


Parallel Synthesis of Sulfonamide Libraries for Antimicrobial Screening

Based on the demonstrated MIC of 1 μg/mL against MRSA for derivatives synthesized from this scaffold, this compound is optimally suited for parallel synthesis campaigns generating focused sulfonamide libraries for antimicrobial drug discovery . The reactive sulfonyl chloride group enables rapid derivatization with diverse amine building blocks under mild conditions (e.g., triethylamine in dichloromethane), producing structurally diverse sulfonamide analogs for high-throughput screening against resistant bacterial strains .

Cost-Efficient Initial SAR Exploration of 3-Substituted Indazoles

Procurement of this compound for initial structure-activity relationship (SAR) studies is economically rational before investing in more expensive brominated or trifluoromethylated analogs . The compound's lower estimated cost compared to halogenated derivatives (e.g., 7-bromo analog at ~$4,800/g) allows researchers to establish baseline activity and selectivity profiles of the 2-methyl-3-sulfonamide pharmacophore before committing to costly substituted variants for optimization .

Synthesis of N-Protected Indazole Derivatives Without Additional Protection Steps

The N2-methylation of this compound eliminates the acidic N-H proton present in 1H-indazole analogs, enabling direct nucleophilic substitution without requiring N-protection strategies . This feature is particularly valuable in multi-step synthetic sequences where orthogonal protecting group compatibility is critical, reducing step count and improving overall yield in the preparation of complex indazole-containing target molecules .

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